molecular formula C6H11ClO B1527354 4-(Chloromethyl)tetrahydro-2H-pyran CAS No. 863324-23-6

4-(Chloromethyl)tetrahydro-2H-pyran

Cat. No.: B1527354
CAS No.: 863324-23-6
M. Wt: 134.6 g/mol
InChI Key: DULFMEBLCDFSDB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)tetrahydro-2H-pyran is a chemical compound with the CAS Number: 863324-23-6 . It has a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 . This indicates that the compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Chemical Reactions Analysis

This compound is useful in the synthesis of compounds capable of serving as inhibitors against TAM kinase and CSF1R kinase .


Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Heterocycles

4-(Chloromethyl)tetrahydro-2H-pyran is instrumental in the synthesis of heterocyclic compounds. For example, it can be used in the Prins reaction to generate functionalized tetrahydropyran and dihydropyran derivatives. These compounds have shown cytotoxicity against human solid tumor cells, suggesting their potential in medicinal chemistry for drug development (Miranda et al., 2006).

Catalysis and Green Chemistry

The compound has been applied in green chemistry as a precursor for catalysis. For instance, an environmentally benign protocol for the aqueous synthesis of tetrahydrobenzo[b]pyrans utilized choline hydroxide based ionic liquid as a catalyst, demonstrating the compound's role in facilitating eco-friendly synthesis methods (Hu et al., 2014).

Material Science and Nonlinear Optical Properties

In material science, this compound derivatives have been explored for their nonlinear optical properties. Symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran exhibited larger hyperpolarizabilities, indicating their potential as materials for optical applications (Moylan et al., 1996).

Fluorescent Materials

The compound is also significant in the development of fluorescent materials. Pyrene-containing compounds derived from this compound showed selective fluorescence behavior towards Zn2+ in aqueous solutions, revealing their application in sensing and imaging technologies (Huang et al., 2014).

Protective Group Chemistry

It serves as a substrate in protective group chemistry, facilitating the trimethylsilylation of alcohols and phenols, and their tetrahydropyranylation, offering a pathway to modify functional groups in complex organic synthesis (Zadehahmadi et al., 2015).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H225-H314 . This means it is highly flammable (H225) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

4-(chloromethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULFMEBLCDFSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863324-23-6
Record name 4-(chloromethyl)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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